molecular formula C12H15BrN2O B1528769 3-Amino-1-(4-bromo-3-methylphenyl)piperidin-2-one CAS No. 1343710-09-7

3-Amino-1-(4-bromo-3-methylphenyl)piperidin-2-one

Cat. No. B1528769
M. Wt: 283.16 g/mol
InChI Key: LAEVWKOEORWSCQ-UHFFFAOYSA-N
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Description

“3-Amino-1-(4-bromo-3-methylphenyl)piperidin-2-one” is a chemical compound with the molecular formula C12H15BrN2O. It has a molecular weight of 283.17 . It is used as a building block in organic synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BrN2O/c1-8-7-9(4-5-10(8)13)15-6-2-3-11(14)12(15)16/h4-5,7,11H,2-3,6,14H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.

Scientific Research Applications

Synthesis and Chemical Interactions

  • Captodative Formyl- and Acyl(amino)alkenes Containing a Terminal Double Bond or Weakly Basic Tertiary Amino Group : Research shows that piperidine reacts with compounds like 3-bromo-3-buten-2-one, forming mixtures that include 3-piperidino-3-buten-2-one. This indicates potential applications in the synthesis of captodative formyl(amino)alkenes with weakly basic tertiary amino groups, which could have implications in various chemical syntheses (Rulev et al., 2003).

Pharmaceutical Synthesis

  • Synthesis of Novel Pyrimidine Derivatives : There's evidence of novel pyrimidine derivatives being synthesized from compounds structurally related to 3-Amino-1-(4-bromo-3-methylphenyl)piperidin-2-one. These derivatives have shown significant analgesic activity and could potentially lead to the development of new pharmaceutical compounds (Chaudhary et al., 2012).

Nuclear Medicine and Radiopharmaceuticals

  • Labelling of Neuroleptic Butyrophenones : In the context of nuclear medicine, there's a study where a compound similar to 3-Amino-1-(4-bromo-3-methylphenyl)piperidin-2-one was used in the synthesis of a neuroleptic agent for metabolic studies. This implies potential applications in the development of radiopharmaceuticals for medical imaging and diagnostics (Nakatsuka et al., 1981).

Heterocyclic Chemistry and Drug Development

  • Synthesis of Piperazines from Chiral Non-racemic Lactams : Another research demonstrates the synthesis of various substituted piperidines from lactam derivatives. Given the structural similarities, this suggests the potential of 3-Amino-1-(4-bromo-3-methylphenyl)piperidin-2-one in creating new heterocyclic compounds which can be pivotal in drug development (Micouin et al., 1994).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound.

properties

IUPAC Name

3-amino-1-(4-bromo-3-methylphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-8-7-9(4-5-10(8)13)15-6-2-3-11(14)12(15)16/h4-5,7,11H,2-3,6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEVWKOEORWSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC(C2=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(4-bromo-3-methylphenyl)piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MR Weissman - 2018 - search.proquest.com
Solid-phase peptide synthesis (SPPS) is a technique used in the synthesis of peptides. SPPS is mainly used to synthesize linear peptides using natural α-amino acid precursors. In this …
Number of citations: 3 search.proquest.com

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